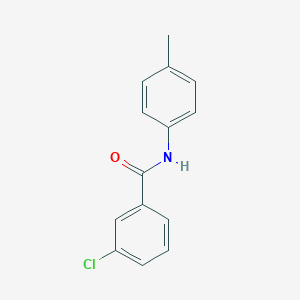

3-chloro-N-(4-methylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQYSKAABYAZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352286 | |

| Record name | 3-chloro-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-64-8 | |

| Record name | 3-Chloro-N-(4-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-N-(4-METHYLPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro N 4 Methylphenyl Benzamide

General Strategies for N-Aryl Benzamide (B126) Synthesis

The formation of the amide bond is one of the most fundamental reactions in organic chemistry. For N-aryl benzamides, several robust strategies have been developed. Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amidation, represent a powerful method for forming C-N bonds between aryl halides and amides, offering high functional group tolerance and mild reaction conditions. syr.edunih.gov The catalytic cycle for these reactions typically involves oxidative addition of an active palladium(0) species to an aryl halide, followed by ligand exchange with the amide and subsequent reductive elimination to yield the N-aryl amide product. syr.edu

Alternative transition-metal-catalyzed approaches include rhodium-catalyzed C-H functionalization, where a carboxylic acid directs the amidation at the ortho position, followed by decarboxylation to yield meta-substituted N-aryl benzamides. nih.gov More recent innovations include the development of synthetic protocols that start from different functional groups. For instance, N-arylamides can be prepared from benzonitriles and amines via a hypervalent iodine-mediated aza-Hofmann-type rearrangement of an intermediate amidine. mdpi.com Greener approaches utilizing benzotriazole (B28993) chemistry have also been developed, allowing for the N-acylation of amines to be performed in water at room temperature. mdpi.com

Specific Reaction Schemes for 3-chloro-N-(4-methylphenyl)benzamide and Analogues

The direct synthesis of this compound can be accomplished through several well-established reaction pathways. These methods often involve the coupling of a 3-chlorobenzoyl derivative with 4-methylaniline (p-toluidine).

The most direct and widely used method for synthesizing this compound is the acylation of 4-methylaniline with a 3-chlorobenzoyl derivative. This typically involves reacting 3-chlorobenzoyl chloride with 4-methylaniline under Schotten-Baumann conditions. syr.edu In this procedure, a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, is used to neutralize the hydrochloric acid formed during the reaction. prepchem.com The reaction is generally performed in an inert solvent like benzene (B151609), methylene (B1212753) chloride, or a biphasic system. prepchem.comprepchem.com

The general reaction is as follows: 3-Chlorobenzoyl chloride + 4-Methylaniline → this compound + HCl

| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |

| 3-Chlorobenzoyl Chloride | 4-Methylaniline (p-Toluidine) | Triethylamine | Benzene | Reaction is often heated to reflux to ensure completion. prepchem.com |

| 4-Chlorobenzoyl Chloride | Methylamine | Aqueous Methylamine | Methylene Chloride | A biphasic system can be used, with the product precipitating or extracted from the organic layer. prepchem.com |

| Benzoic Acid | Urea (B33335) | Boric Acid (catalyst) | Neat | This method avoids acyl chlorides, using urea as the amine source, and proceeds at high temperatures (e.g., 180°C). youtube.com |

This table presents illustrative data for analogous acylation reactions.

A less conventional but effective route to benzamides involves the nucleophilic ring-opening of heterocyclic compounds like oxazolones (also known as azlactones). researchgate.netresearchgate.net In this approach, an oxazolone (B7731731) precursor, such as 4-benzylidene-2-(3-chlorophenyl)oxazol-5(4H)-one, would be synthesized first. This intermediate is then treated with an amine, like 4-methylaniline, which attacks the carbonyl group, leading to the opening of the oxazolone ring to form the desired amide. Microwave-assisted reactions have been shown to significantly reduce reaction times and improve yields for these types of transformations, especially with less reactive anilines. researchgate.net

Another related strategy involves the ring-opening of 1,3-benzoxazines. While often used for polymerization, the fundamental reaction involves the opening of the oxazine (B8389632) ring, which can be initiated by various catalysts, including in situ generated thiols. acs.org

Functional group interconversion, particularly involving reduction, offers an alternative pathway to N-aryl benzamides. This can be achieved through a one-pot synthesis or a classical two-step approach.

A highly efficient one-pot method involves the reaction of a nitroarene with an acyl chloride in the presence of a reducing agent. rsc.org For the synthesis of an analogue, nitrobenzene (B124822) can be reacted with benzoyl chloride using iron dust in water. This Fe-mediated transamidation proceeds in good to excellent yields and avoids the need to isolate the intermediate aniline (B41778). rsc.org This method is notable for its mild conditions and the use of an inexpensive and environmentally benign reductant. rsc.org

| Nitroarene | Acyl Chloride | Reductant | Yield (%) | Reference |

| Nitrobenzene | Benzoyl chloride | Fe | 88 | rsc.org |

| Nitrobenzene | 4-Methylbenzoyl chloride | Fe | 92 | rsc.org |

| Nitrobenzene | 4-Methoxybenzoyl chloride | Fe | 94 | rsc.org |

| 4-Chloronitrobenzene | Benzoyl chloride | Fe | 85 | rsc.org |

This table shows yields for the one-pot synthesis of various N-aryl benzamide analogues.

The more traditional two-step process involves first reducing a nitroaromatic compound to its corresponding amine, followed by acylation. For instance, 3-chloronitrobenzene could be reduced to 3-chloroaniline. A variety of reducing systems are available for this transformation. masterorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a common choice, though it can affect other functional groups. commonorganicchemistry.com Metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are often used for their chemoselectivity. masterorganicchemistry.comcommonorganicchemistry.com Once the amine is isolated, it can be acylated as described in section 2.2.1.

Advanced Synthetic Approaches

Modern synthetic chemistry aims to develop more efficient, safer, and scalable processes. Continuous flow technology represents a significant step in this direction.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability by "numbering-up" or extending operation time. researchgate.net

Direct amide formation has been successfully translated into continuous-flow systems. One reported method uses carbon disulfide to mediate the direct coupling of carboxylic acids and amines in a flow reactor packed with a heterogeneous Lewis acid catalyst like alumina. rsc.org This approach is simple, robust, and allows for easy scale-up without extensive purification protocols. rsc.org Flow systems have also been developed for other amide-forming reactions, including palladium-catalyzed carbonylation of aryl halides, demonstrating the versatility of this technology for producing N-aryl benzamides and related structures. acs.org The ability to confine reagents and integrate in-line purification and analysis makes multi-step continuous-flow synthesis a powerful tool for producing complex molecules efficiently. researchgate.net

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound fundamentally involves the formation of an amide bond between a 3-chlorobenzoyl moiety and a 4-methylaniline moiety. The primary challenge in this synthesis lies in achieving high chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over others. In this context, the synthetic strategy must selectively form the amide C-N bond without disturbing the chloro-substituent on the aromatic ring. While the C-Cl bond on an aryl ring is generally stable, certain catalytic conditions, particularly those involving cross-coupling reactions, could potentially lead to side reactions.

Regioselectivity dictates the specific position at which a reaction occurs. For this compound, the connectivity is predetermined by the selection of starting materials: 3-chlorobenzoic acid (or its activated derivative) and 4-methylaniline. The most direct and traditional method, the Schotten-Baumann reaction, involves the acylation of 4-methylaniline with 3-chlorobenzoyl chloride. diva-portal.org In this approach, the regioselectivity is unequivocally secured by the defined structures of the precursors.

However, in more complex syntheses or when building the molecule from different precursors, regioselectivity becomes a significant hurdle. For instance, in copper-catalyzed amination reactions of di-substituted benzoic acids, the position of the halide relative to the carboxylic acid group dramatically influences the outcome. Studies on related systems have shown that amination often occurs with high selectivity at the ortho-position to the carboxylate group, which acts as an effective directing group. nih.govacs.org While this compound possesses a meta-chloro substituent, this principle highlights the importance of substituent positioning in directing synthetic outcomes. For the direct coupling of 3-chlorobenzoic acid and 4-methylaniline, the challenge is to activate the carboxylic acid for amidation without promoting unwanted side reactions on either aromatic ring.

Modern catalytic systems, such as the photoredox/nickel dual catalysis for coupling aryl halides with formamide (B127407), also underscore the importance of selectivity, providing pathways to benzamides with high chemoselectivity and site-selectivity under ambient conditions. acs.org

Catalysis in this compound Synthesis

Catalysis offers a powerful toolkit for the synthesis of amides like this compound, often providing milder reaction conditions, higher yields, and better atom economy compared to classical stoichiometric methods. catalyticamidation.info Various metal-based and organocatalytic systems have been developed for amide bond formation.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly effective for forming C-N bonds. nih.gov In the context of synthesizing N-aryl benzamides, palladium catalysts can facilitate the coupling of an aryl halide with an amine or the coupling of an organometallic reagent with a carbamoyl (B1232498) chloride. While direct palladium-catalyzed amidation of 3-chlorobenzoic acid is less common, related transformations like the coupling of aryl bromides with amines are well-established. rsc.orgnih.gov These reactions are highly sensitive to the choice of ligand, with specific phosphine (B1218219) ligands like BINAP or 2-di-tert-butylphosphinobiphenyl being crucial for achieving high efficiency and selectivity in the monoarylation of primary amines. nih.gov A general palladium-catalyzed approach could involve the coupling of 3-chlorobenzoyl chloride with 4-methylaniline, where the catalyst enhances the rate and selectivity of the N-acylation.

Copper Catalysis: Copper-catalyzed amination, particularly the Ullmann condensation, represents another significant strategy. Research has demonstrated that copper/copper(I) oxide systems can effectively catalyze the amination of 2-chlorobenzoic acids. nih.govacs.org These reactions exhibit high chemo- and regioselectivity, proceeding efficiently with both electron-rich and electron-deficient anilines and aryl chlorides. nih.govacs.org The method often eliminates the need for protecting the carboxylic acid group, offering a more direct route. nih.gov Although optimized for ortho-chloro substrates, this methodology provides a basis for developing copper-catalyzed routes to other isomers.

Boron Catalysis: In the quest for more sustainable and environmentally benign methods, boron-based catalysts have emerged as highly effective for direct amidation. catalyticamidation.info Catalysts such as boric acid and borate (B1201080) esters like B(OCH₂CF₃)₃ facilitate the direct condensation of carboxylic acids and amines by removing water, the sole byproduct. nih.govcatalyticamidation.info These methods avoid the poor atom economy of traditional coupling reagents. nih.gov The borate ester B(OCH₂CF₃)₃, in particular, has shown an unprecedentedly broad substrate scope and high efficiency under relatively mild conditions. nih.gov

The table below summarizes various catalytic approaches applicable to the synthesis of N-aryl benzamides.

| Catalyst System | Reactants | Typical Conditions | Key Features |

| Palladium/Phosphine Ligand | Aryl Bromide + Amine | Base (e.g., NaOtBu), Solvent (e.g., Toluene) | High efficiency for C-N bond formation; ligand choice is critical for selectivity. nih.gov |

| Copper/Cu₂O | 2-Chlorobenzoic Acid + Aniline | Base (e.g., K₂CO₃), Solvent (e.g., 2-Ethoxyethanol), 130°C | High regioselectivity for ortho-halo substrates; no need for acid protection. nih.govacs.org |

| B(OCH₂CF₃)₃ | Carboxylic Acid + Amine | Toluene or Heptane, Heat, Water Removal | Sustainable method with high atom economy; broad substrate scope, including functionalized molecules. nih.gov |

| Boric Acid | Carboxylic Acid + Amine | Heat, Water Removal | Simple, inexpensive catalyst, though generally effective for more reactive substrates. nih.gov |

Computational and Theoretical Investigations of 3 Chloro N 4 Methylphenyl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. By approximating the electron density of a system, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic parameters, offering a theoretical framework to understand the behavior of 3-chloro-N-(4-methylphenyl)benzamide.

Molecular Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of amide molecules using DFT methods, such as the B3LYP functional with a suitable basis set, provides a detailed understanding of their three-dimensional structure in the ground state. For benzamide (B126) derivatives, the optimized geometry reveals key structural parameters.

In a closely related isomer, 3-Chloro-N-(3-methylphenyl)benzamide , X-ray diffraction analysis shows that the molecule exists in a specific conformation where the meta-chloro substituent on the benzoyl ring is positioned syn to the carbonyl (C=O) bond. researchgate.net Conversely, the meta-methyl group on the aniline (B41778) ring adopts a position anti to the N-H bond. researchgate.net The central amide linkage (C-NH-C(O)-C) exhibits an anti-conformation between the N-H and C=O bonds. researchgate.net

A crucial aspect of the electronic structure is the planarity and torsion of the aromatic rings relative to the central amide bridge. In the case of 3-Chloro-N-(3-methylphenyl)benzamide, the two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 77.4(1)°. researchgate.net This is in contrast to other isomers where the rings can be nearly coplanar. This twist is defined by the torsion angles within the molecule. For instance, in a similar compound, 4-Chloro-N-(3-methylphenyl)benzamide , the central amide group is tilted relative to the aniline ring, with torsion angles of 30.4(3)° and -151.2(2)°. nih.gov

Table 1: Selected Experimental Geometric Parameters for a Related Isomer, 3-Chloro-N-(3-methylphenyl)benzamide Note: This data is from X-ray crystallography of a closely related isomer and serves as a strong approximation for the target compound.

| Parameter | Value |

| Dihedral Angle | |

| Benzoyl Ring to Aniline Ring | 77.4 (1)° |

| Crystal Data | |

| Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.70 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

Data sourced from Rodrigues, V. Z., et al. (2011). researchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, coupled with DFT calculations, provides a powerful method for identifying functional groups and understanding the bonding within a molecule. Theoretical frequency calculations can predict the infrared (IR) and Raman spectra, which can then be correlated with experimental data.

For benzamide derivatives, characteristic vibrational modes can be assigned. For example, in 4-chloro-N,N-diphenylbenzamide , DFT calculations show the carbonyl (C=O) stretching vibration appearing at 1690.92 cm⁻¹, which corresponds well with the experimental value of 1651.01 cm⁻¹. niscpr.res.in The aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹, while the C-N stretching vibration for the amide linkage is calculated and observed in the region of 1250-1350 cm⁻¹. niscpr.res.in The C-Cl stretching mode is found at lower wavenumbers, typically around 700 cm⁻¹. niscpr.res.in

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the N-H stretch of the amide is found between 3294–3524 cm⁻¹, and the C=O stretch is observed from 1614–1692 cm⁻¹. nih.gov These ranges are consistent across many benzamide structures and are expected to be representative for this compound.

Table 2: Representative Vibrational Frequencies for Benzamide Derivatives Note: This table presents typical frequency ranges for key functional groups in related benzamide compounds, as determined by experimental and DFT methods.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3290 - 3530 |

| C-H (aromatic) | Stretching | 3050 - 3170 |

| C=O (amide I) | Stretching | 1610 - 1695 |

| N-H (amide II) | Bending | ~1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 670 - 700 |

Data compiled from studies on related benzamide compounds. niscpr.res.innih.gov

Frontier Molecular Orbital (HOMO-LUMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For molecules with similar functional groups, such as the Schiff base (E)-2-{[(3-chlorophenyl)imino]methyl}phenol , DFT calculations (B3LYP/6-311++G(2d,2p)) determined the HOMO energy to be -6.270 eV and the LUMO energy to be -2.201 eV. scienceopen.com This results in a HOMO-LUMO energy gap of 4.069 eV. scienceopen.com The distribution of these orbitals reveals likely sites for reaction; the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas. conicet.gov.ar In many benzanilides, the HOMO is typically distributed over the aniline ring, while the LUMO is located on the benzoyl moiety.

These calculations allow for the prediction of various reactivity descriptors, including ionization potential, electron affinity, electronegativity, and chemical hardness, providing a comprehensive profile of the molecule's chemical behavior. irjweb.commdpi.com

Table 3: Representative FMO Properties for a Structurally Related Compound Note: Data from (E)-2-{[(3-chlorophenyl)imino]methyl}phenol, calculated via DFT (B3LYP/6-311++G(2d,2p)).

| Parameter | Value (eV) |

| E(HOMO) | -6.270 |

| E(LUMO) | -2.201 |

| Energy Gap (ΔE) | 4.069 |

Data sourced from Karakaş, D., et al. (2021). scienceopen.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas denote regions of neutral or near-zero potential. researchgate.net

In analyses of similar aromatic amide and imine structures, the MEP map consistently shows the most negative potential localized around the electronegative oxygen atom of the carbonyl group. scienceopen.com This makes the carbonyl oxygen a primary site for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the amide (N-H) group typically exhibits a region of high positive potential, marking it as a likely site for nucleophilic attack. scienceopen.com The aromatic rings themselves show varied potentials depending on the substituents. The chlorine atom, being electronegative, will draw electron density, influencing the potential of the benzoyl ring.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen, with the chlorophenyl ring being influenced by the electron-withdrawing nature of the chlorine atom.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, particularly molecular docking, are employed to predict how a ligand like this compound might interact with biological macromolecules, such as proteins.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. The results are often ranked using a scoring function, which estimates the binding affinity, commonly expressed in kcal/mol. These studies are instrumental in drug discovery for identifying potential therapeutic targets and understanding structure-activity relationships.

While specific docking studies for this compound are not widely published, research on structurally similar benzamide derivatives provides significant insight into their potential as enzyme inhibitors. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were docked against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov The studies revealed that these compounds fit well into the active sites, forming key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with crucial amino acid residues. nih.gov

Similarly, docking studies of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against Monoamine Oxidase-B (MAO-B), a target for Parkinson's disease, showed strong binding affinities. asiapharmaceutics.info These studies highlight that the substituted phenylamide core is a viable scaffold for interacting with specific amino acid residues within an enzyme's active site. The interactions typically involve the amide linkage, the aromatic rings, and the various substituents.

Table 4: Illustrative Molecular Docking Results for Benzamide Derivatives Against a Biological Target Note: This table presents example data from docking studies of related benzamide compounds to demonstrate the type of information obtained.

| Compound Type | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Nitrobenzamide Derivative | α-Glucosidase | ASP214, GLU276, PHE300 | -8.5 to -9.5 |

| Phenylmethanimine Derivative | Monoamine Oxidase-B (MAO-B) | Tyr398, Tyr435, Cys172 | -7.0 to -8.0 |

Data compiled from studies on related benzamide derivatives. nih.govasiapharmaceutics.info

Computational Fluid Dynamics (CFD) in Synthetic Process Simulation

Computational Fluid Dynamics (CFD) has become a powerful tool in the chemical and pharmaceutical industries for simulating and optimizing manufacturing processes. ucc.iechemisgroup.us While specific CFD studies on the synthesis of this compound are not publicly available, the principles of CFD can be applied to its synthetic process to enhance efficiency, ensure product quality, and facilitate scalability. ucc.iemaking.com CFD utilizes numerical methods to solve the fundamental equations of fluid flow, such as the Navier-Stokes equations, within a defined system. researchgate.net This allows for the virtual modeling of various physical and chemical phenomena, including fluid motion, heat and mass transfer, and chemical reactions. researchgate.netub.edu

In the context of synthesizing this compound, which is typically prepared from 3-chlorobenzoyl chloride and p-toluidine, CFD simulations could be employed to model the conditions within the reaction vessel. This would provide valuable insights into mixing efficiency, temperature distribution, and concentration gradients of the reactants and products. making.com By simulating these parameters, it is possible to optimize the reactor design and operating conditions to achieve a higher yield and purity of the final product, while minimizing reaction time and energy consumption. chemisgroup.us

The application of CFD can be particularly beneficial in addressing challenges associated with mixing-sensitive reactions. Inadequate mixing can lead to localized areas of high reactant concentration, potentially causing the formation of impurities. CFD simulations can help in designing an agitation system that ensures uniform mixing, thereby controlling the reaction rate and selectivity towards the desired product. making.com Furthermore, CFD can be instrumental in the scale-up of the synthesis process from laboratory to industrial scale, by predicting the fluid dynamics in larger reactors and helping to maintain consistent product quality. making.com

The table below illustrates the potential parameters that could be analyzed in a CFD simulation of the synthesis of this compound.

| Parameter | Significance in Synthesis | Potential for Optimization through CFD |

| Mixing Time | Ensures homogeneity of reactants and temperature. | Optimization of impeller design and speed for rapid and uniform mixing. |

| Velocity Profile | Illustrates the flow pattern within the reactor. | Identification and elimination of dead zones or areas of poor mixing. |

| Temperature Distribution | Critical for controlling reaction rate and preventing side reactions. | Design of efficient heating/cooling systems to maintain optimal temperature. |

| Concentration Gradients | Affects reaction kinetics and impurity formation. | Prediction of reactant and product distribution to improve selectivity. |

| Shear Stress | Important for reactions involving shear-sensitive materials. | Minimizing shear-induced degradation of reactants or products. |

Theoretical Approaches to Chemical Reactivity and Kinetic Stability

The table below presents selected structural data for related benzamide compounds, which can be used to infer the potential structural characteristics of this compound.

| Compound | Dihedral Angle between Rings | Crystal System | Reference |

| 4-chloro-N-(3-methylphenyl)benzamide | 12.4 (1)° | Monoclinic | nih.gov |

| 3-chloro-N-(3-methylphenyl)benzamide | 77.4 (1)° | Orthorhombic | researchgate.netnih.gov |

| 3-methyl-N-(4-methylphenyl)benzamide | 70.06 (3)° | Monoclinic | researchgate.net |

Atomic Charge Prediction and NBO Theory Application

The prediction of atomic charges and the application of Natural Bond Orbital (NBO) theory are powerful computational tools for understanding the electronic distribution and bonding interactions within a molecule like this compound. These methods provide a quantitative description of the electron density distribution, which is fundamental to understanding a molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Atomic charge calculations can predict the partial charge on each atom in the molecule. This information is valuable for identifying electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other reagents. For example, the carbonyl carbon is expected to have a significant positive partial charge, making it susceptible to nucleophilic attack, while the carbonyl oxygen will have a negative partial charge.

NBO analysis provides a more detailed picture of the bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This allows for the investigation of hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n -> π*), which contributes to the stability of the amide bond. The strength of these interactions can be quantified as stabilization energies.

While specific NBO analysis data for this compound is not available in the search results, predicted collision cross section (CCS) values for different adducts of the molecule have been calculated. uni.lu These values are derived from the molecule's shape and charge distribution and are useful in analytical techniques like ion mobility-mass spectrometry.

The following table presents the predicted collision cross section values for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 246.06803 | 153.0 |

| [M+Na]⁺ | 268.04997 | 161.6 |

| [M-H]⁻ | 244.05347 | 159.9 |

| [M+NH₄]⁺ | 263.09457 | 171.0 |

| [M+K]⁺ | 284.02391 | 156.1 |

| [M+H-H₂O]⁺ | 228.05801 | 146.6 |

| [M+HCOO]⁻ | 290.05895 | 173.3 |

| [M+CH₃COO]⁻ | 304.07460 | 194.3 |

Biological Activity and Mechanistic Insights Non Clinical Focus for 3 Chloro N 4 Methylphenyl Benzamide Analogues

Broad Spectrum Biological Activities Exhibited by the Benzamide (B126) Scaffold

The benzamide core is a versatile pharmacophore that gives rise to a wide array of biological activities. Derivatives of benzamide have demonstrated significant potential in several therapeutic areas, including antimicrobial, analgesic, anti-inflammatory, and anticancer applications. nanobioletters.com The flexibility of the benzamide structure allows for modifications that can tune its biological profile, leading to compounds with specific activities. For instance, some benzamide derivatives have been investigated for their anticonvulsant and cardiovascular effects. The wide range of activities highlights the importance of the benzamide scaffold in medicinal chemistry and drug discovery. nanobioletters.com

The biological significance of benzamides has spurred continuous research to develop novel derivatives with improved efficacy and specificity. These efforts have led to the identification of benzamide-containing compounds with activities such as antifungal, insecticidal, and antiviral properties. nanobioletters.comresearchgate.net The ability to introduce various substituents on the benzamide core allows for the fine-tuning of its interaction with biological targets, resulting in a broad spectrum of pharmacological effects. researchgate.net

Exploration of Molecular Targets and Their Interactions

The diverse biological effects of benzamide analogues stem from their ability to interact with a variety of molecular targets. These interactions can lead to the inhibition of enzymes, binding to receptors and other proteins, and the modulation of key biological pathways.

Benzamide derivatives have been identified as potent inhibitors of various enzymes, including tyrosinase and urease.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. nih.gov Several studies have shown that benzamide analogues can effectively inhibit tyrosinase activity. For example, N-benzyl benzamide derivatives have been developed as potent tyrosinase inhibitors, with some analogues showing significantly higher potency than the standard inhibitor, kojic acid. tandfonline.com Docking studies have revealed that these compounds can bind effectively to the active site of tyrosinase. researchgate.netvjs.ac.vn The inhibitory mechanism often involves the interaction of the benzamide derivatives with the copper ions in the enzyme's active site. tandfonline.com

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| N'-phenylbenzohydrazide | Tyrosinase | 10.5 | Kojic acid | 44.6 |

| N-(benzoyloxy)benzamide | Tyrosinase | 2.5 | Kojic acid | 44.6 |

| N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | Tyrosinase | - | Kojic acid | - |

| N-2,4-dihydroxybenzyl-2-hydroxy-4-methoxy-5-adamantyl benzamide | Tyrosinase | - | Kojic acid | - |

This table presents a selection of benzamide derivatives and their tyrosinase inhibitory activity compared to kojic acid. A lower IC50 value indicates greater potency.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. nih.gov Benzamide and related structures have been investigated as urease inhibitors. For instance, benzoylthiourea and benzoylselenourea derivatives have shown potent inhibitory activity against urease. acs.orgacs.org The mechanism of inhibition is thought to involve the interaction of the benzamide analogues with the nickel ions in the active site of the urease enzyme. acs.org

The pharmacological effects of benzamide analogues are also mediated through their binding to various receptors and proteins. For example, certain benzamide derivatives have been found to bind with high affinity to serotonin (5-HT) receptors, such as the 5-HT3 and 5-HT4 subtypes, which are involved in gastrointestinal motility and emesis. nih.gov Other analogues have shown high affinity for dopamine D4 and 5-HT2A receptors, which are targets for antipsychotic drugs.

Furthermore, studies have explored the binding of benzamide derivatives to other proteins like the sigma-1 receptor, which is involved in various central nervous system disorders. nih.gov The binding affinity and selectivity of these compounds can be modulated by structural modifications, leading to the development of ligands with specific receptor profiles. nih.govmdpi.com For instance, the introduction of fluorine atoms into the benzamide structure has been shown to increase binding affinity to the Cereblon (CRBN) protein. nih.gov

Benzamide analogues can exert their biological effects by modulating intracellular signaling pathways.

Tyrosine Kinase Pathways: Tyrosine kinases are crucial enzymes in signal transduction pathways that regulate cell growth, differentiation, and survival. researchgate.net Aberrant tyrosine kinase activity is often associated with cancer. nih.gov Several 3-substituted benzamide derivatives have been developed as potent inhibitors of Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. nih.gov These compounds have shown antiproliferative activity against cancer cell lines. nih.gov The design of these inhibitors is often guided by the structure of known tyrosine kinase inhibitors like imatinib. mdpi.com

Inflammatory Responses: Benzamide derivatives have also been shown to possess anti-inflammatory properties. nih.gov Their mechanism of action can involve the inhibition of key inflammatory mediators. For instance, some N-substituted benzamides have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α) and to prevent lung edema in animal models. nih.gov This anti-inflammatory effect is thought to be mediated through the inhibition of the transcription factor NF-κB. nih.gov Additionally, some novel N-phenylcarbamothioylbenzamides have demonstrated potent anti-inflammatory activity by inhibiting prostaglandin E2 (PGE2) synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of benzamide analogues influences their biological activity. These studies provide valuable insights for the design of more potent and selective compounds.

The nature and position of substituents on the benzamide scaffold play a critical role in determining the biological efficacy and selectivity of the resulting analogues. researchgate.net

For enzyme inhibitors, SAR studies have shown that specific substitutions can significantly enhance inhibitory potency. For example, in the case of tyrosinase inhibitors, the presence of hydroxyl groups on the N-benzyl ring of N-benzyl benzamides is important for activity. tandfonline.com For urease inhibitors, the introduction of electron-withdrawing or electron-donating groups on the benzoyl ring of benzoylthioureas can modulate their inhibitory potential. nih.gov

In the context of receptor binding, the substituents on the benzamide ring can influence both affinity and selectivity. For sigma-1 receptor agonists, the introduction of a chloro substituent at the meta position of a benzamide derivative led to a fivefold increase in affinity and selectivity. mdpi.com Conversely, a bulkier bromo substituent at the same position drastically reduced affinity. mdpi.com

For compounds targeting biological pathways, SAR studies have guided the development of more effective agents. In the development of Bcr-Abl kinase inhibitors, 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent. nih.gov In the case of anti-inflammatory benzamides, substitutions on the N-phenyl ring of N-phenylcarbamothioylbenzamides were found to significantly impact their in vivo potency and ability to inhibit PGE2 synthesis. nih.gov

The following table summarizes the influence of substituents on the biological activity of various benzamide analogues based on SAR studies.

| Benzamide Analogue Class | Target | Influence of Substituents |

| N-benzyl benzamides | Tyrosinase | Hydroxyl groups on the N-benzyl ring are crucial for inhibitory activity. tandfonline.com |

| Benzoylthioureas | Urease | The electronic nature of substituents on the benzoyl ring modulates inhibitory potency. nih.gov |

| Benzamide Derivatives | Sigma-1 Receptor | A meta-chloro substituent increases affinity and selectivity, while a meta-bromo substituent decreases it. nih.govmdpi.com |

| 3-Substituted Benzamides | Bcr-Abl Kinase | Halogen and trifluoromethyl groups at the 3-position enhance inhibitory potency. nih.gov |

| N-phenylcarbamothioylbenzamides | Inflammatory Response (PGE2 synthesis) | Substituents on the N-phenyl ring significantly affect anti-inflammatory activity. nih.gov |

This interactive table highlights key findings from structure-activity relationship studies on different classes of benzamide analogues.

Conformational Flexibility and Its Impact on Molecular Interactions

The central amide bond (-CO-NH-) in these structures is generally planar, but rotation can occur around the C(aryl)-C(O) and N-C(aryl) single bonds. This rotation allows the molecule to adopt various conformations in solution. However, in the solid state, as determined by X-ray crystallography, these molecules often adopt a preferred conformation that minimizes steric hindrance and maximizes stabilizing intramolecular and intermolecular interactions, such as hydrogen bonding.

Studies on compounds analogous to 3-chloro-N-(4-methylphenyl)benzamide reveal significant conformational variations depending on the substitution pattern on the phenyl rings. For instance, the dihedral angle between the two aromatic rings can vary considerably. In the case of 4-chloro-N-(3-methylphenyl)benzamide, this angle is a relatively shallow 12.4°. In contrast, for 3-chloro-N-(3-methylphenyl)benzamide, the dihedral angle is a much larger 77.4°. This demonstrates that the specific placement of substituents forces the molecule into distinct three-dimensional shapes.

This conformational adaptability is crucial for molecular interactions. A more planar conformation might be favored for intercalating into flat hydrophobic pockets of an enzyme, whereas a more twisted conformation might be necessary to interact with amino acid residues in a more complex, three-dimensional binding site. The ability of these analogues to adopt different conformations allows them to interact with a wider range of biological targets. Furthermore, restricting the conformation, for example by introducing bulky groups or creating cyclic structures, can lead to enhanced binding affinity if the locked conformation is the one favored by the biological target.

Table 1: Conformational Data of this compound Analogues

| Compound | Dihedral Angle Between Aromatic Rings (°) |

|---|---|

| 4-chloro-N-(3-methylphenyl)benzamide | 12.4 |

| 3-chloro-N-(3-methylphenyl)benzamide | 77.4 |

Elucidation of Biological Mechanisms of Action at the Molecular Level

The biological activities of this compound analogues are often attributed to their ability to act as enzyme inhibitors. Molecular docking studies and in vitro enzyme assays have provided insights into the specific interactions that underpin this inhibitory activity. These studies reveal that the benzamide scaffold can effectively bind to the active sites of various enzymes, disrupting their catalytic function.

One of the key mechanisms of action is the competitive inhibition of enzymes. In this mode of inhibition, the benzamide analogue, being structurally similar to the enzyme's natural substrate, binds to the active site, thereby preventing the substrate from binding and the enzymatic reaction from proceeding. The effectiveness of this inhibition is determined by the binding affinity of the compound to the active site, which is governed by a combination of factors including shape complementarity and intermolecular interactions.

Molecular docking simulations of substituted N-phenylbenzamides with enzymes such as butyrylcholinesterase and α-glucosidase have highlighted the importance of specific molecular interactions. These interactions often include:

Hydrogen Bonding: The amide linkage (-CO-NH-) is a key feature, with the carbonyl oxygen and the N-H group acting as hydrogen bond acceptors and donors, respectively. These can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the inhibitor in place.

Hydrophobic Interactions: The phenyl rings of the benzamide scaffold readily engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The chloro and methyl substituents on the phenyl rings can further enhance these interactions.

π-π Stacking and π-Alkyl Interactions: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Additionally, π-alkyl interactions can occur between the aromatic rings and the alkyl side chains of amino acids such as leucine, isoleucine, and valine.

For example, in the inhibition of butyrylcholinesterase, docking studies of some N-(substituted-phenyl)benzamides have shown arene-arene interactions with the enzyme's active site residues. Similarly, studies on α-glucosidase inhibitors have demonstrated that N-alkyl and ethoxy side chains on related sulfonamide structures can make crucial π-alkyl interactions with key amino acid residues like phenylalanine and tyrosine. juniperpublishers.com

Table 2: Key Molecular Interactions in Enzyme Inhibition by Benzamide Analogues

| Interaction Type | Interacting Moiety on Benzamide Analogue | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Amide (-CO-NH-) | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Phenyl rings, Chloro group, Methyl group | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

| π-Alkyl Interactions | Phenyl rings | Leucine, Isoleucine, Valine, Alanine |

Advanced Applications and Future Research Directions for 3 Chloro N 4 Methylphenyl Benzamide

Role in Lead Compound Identification and Optimization for Pre-clinical Drug Discovery Initiatives

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. acs.orgnanobioletters.com Benzamide derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects. nanobioletters.com The compound 3-chloro-N-(4-methylphenyl)benzamide, as a representative of this class, holds significant potential as a foundational structure in the search for new drugs.

In pre-clinical drug discovery, the process of identifying a "lead compound"—a chemical starting point for optimization—is critical. The structure of this compound is well-suited for this role. Its two aromatic rings, each with a distinct substituent, provide clear vectors for chemical modification. Medicinal chemists can systematically alter these substituents to create a library of analogues. By testing these analogues in biological assays, researchers can establish Structure-Activity Relationships (SAR), which correlate specific structural changes to increases or decreases in therapeutic efficacy or other properties.

For example, novel benzamide derivatives have been explored as potent enzyme inhibitors. nih.gov Specifically, some benzamide-type molecules have been identified as binders for cereblon (CRBN), a component of the E3 ubiquitin ligase complex that is a key target in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.gov The discovery of these binders opens up pathways for developing new cancer therapies. nih.gov The core structure of this compound could be used as a template to design new CRBN binders or inhibitors for other enzymes, such as histone deacetylases (HDACs). researchgate.net

| Modification Site | Example Modification | Purpose in Lead Optimization |

|---|---|---|

| Chlorine on Benzoyl Ring | Replacement with Fluorine, Bromine, or Cyano group | Modulate electronic properties, binding affinity, and metabolic stability. |

| Methyl on Aniline (B41778) Ring | Replacement with Ethyl, Methoxy, or Trifluoromethyl group | Alter steric bulk, lipophilicity, and target engagement. |

| Amide Linker | Bioisosteric replacement (e.g., with a sulfonamide) | Improve pharmacokinetic properties like absorption and stability. nih.gov |

| Aromatic Ring Position | Shifting substituents to other positions (e.g., 2-chloro or 4-chloro) | Explore geometric requirements of the binding pocket. nih.govresearchgate.net |

Contributions to Chemical Biology for Understanding Therapeutic Agent Function

Chemical biology utilizes small molecules as probes to explore and manipulate biological systems, providing insights into the function of proteins and other macromolecules. The benzamide moiety is a valuable scaffold for creating such probes. wikipedia.org For instance, the development of selective benzamide-based ligands for the cereblon E3 ligase has been instrumental in understanding the mechanism of proximity-induced pharmacology. nih.gov

While direct research on this compound in chemical biology is not extensively documented, its structure makes it a suitable candidate for several applications. It could serve as a non-active or weakly active control compound in studies involving more complex benzamide-based drugs, helping to delineate specific from non-specific effects. Furthermore, it can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes for identifying new protein targets (target deconvolution) or for use in imaging studies.

The development of fluorinated benzamide derivatives has shown that such modifications can enhance binding affinity to protein targets. nih.gov This highlights a clear path for converting a simple scaffold like this compound into a high-affinity probe for investigating biological pathways.

Potential Development in Material Science for Novel Functional Materials

In material science, the precise arrangement of molecules in a crystal lattice dictates the bulk properties of the material, such as its electronic conductivity and mechanical strength. Disorder within molecular crystals is a common issue that can complicate characterization and negatively impact these properties. acs.org

Research into benzamide and thiobenzamide (B147508) crystals has revealed that chemical substitution is a powerful tool for controlling this disorder. acs.org Specifically, substituting hydrogen with fluorine in the ortho-position of the phenyl ring can suppress severe disorder without altering the fundamental packing motif of the crystal. acs.org This finding is significant for the field of crystal engineering, where the goal is to design and synthesize solid-state structures with predictable and desirable properties.

Given these findings, this compound and its isomers are of interest for the development of new functional organic materials. The substituents on the aromatic rings influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn determine the crystal packing. The interplay between the chloro and methyl groups in this compound could lead to unique solid-state architectures. By systematically studying the crystal structures of this compound and its derivatives, it may be possible to design materials with tailored optical, electronic, or mechanical properties for use in organic electronics or other advanced technologies. nih.govresearchgate.net

Utility as a Versatile Chemical Building Block for Complex Organic Synthesis

The structure of this compound makes it a useful and versatile building block for constructing more complex molecules. uni.lu Its utility stems from the presence of multiple reactive sites that can be addressed with a high degree of chemical selectivity.

The amide bond, while generally stable, can be cleaved under specific conditions to yield 3-chlorobenzoic acid and 4-methylaniline, or their derivatives. The aromatic rings are susceptible to further electrophilic aromatic substitution. More importantly, the chloro group serves as a handle for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern synthetic chemistry for building complex molecular frameworks. acs.orgresearchgate.net

| Reactive Site | Type of Reaction | Potential Product |

|---|---|---|

| Aryl-Chloride Bond | Suzuki Coupling | Bi-aryl compounds |

| Aryl-Chloride Bond | Buchwald-Hartwig Amination | Di-amino benzamide derivatives |

| Aromatic C-H Bonds | Directed C-H Functionalization | Ortho-functionalized benzamides. researchgate.net |

| Amide N-H Bond | Alkylation / Arylation | Tertiary amides |

The importance of benzamides as building blocks has spurred the development of novel synthetic methods to create them. acs.orgresearchgate.net Recent advances include photocatalyst-tuned, nickel-catalyzed systems that enable the selective coupling of aryl halides with formamide (B127407) to produce either unprotected benzamides or N-arylformamides. acs.org Such atom-economical methods provide sustainable routes to valuable chemical intermediates. acs.org

Emerging Research Avenues and Challenges in Benzamide Chemistry

The amide bond is one of the most common functional groups in chemistry and biology, but its inherent stability presents a significant challenge for chemical synthesis. nih.gov Due to resonance stabilization, amides are relatively unreactive compared to other carbonyl compounds like esters or ketones. nih.gov A major focus of modern organic chemistry is the development of methods to selectively activate and functionalize amides under mild conditions. nih.gov

Recent breakthroughs in this area offer exciting new research avenues. Electrophilic activation of the amide oxygen, for example using triflic anhydride, can render the carbonyl carbon susceptible to nucleophilic attack, enabling transformations that are otherwise difficult. nih.gov Another powerful strategy involves transition-metal catalysis. The development of ruthenium-catalyzed C-H functionalization allows for the direct modification of the aromatic rings of benzamides, guided by the coordinating ability of the amide group itself. researchgate.net

Furthermore, the emergence of photoredox/nickel dual catalysis represents a paradigm shift, providing mild and efficient ways to forge new C-C and C-N bonds. acs.org These methods are critical for synthesizing structurally diverse benzamides from simple precursors. acs.org

Key challenges that remain include:

Selectivity: Achieving high selectivity in the functionalization of complex molecules containing multiple amide groups.

Sustainability: Developing catalytic systems that use earth-abundant metals and operate under environmentally benign conditions.

Scope: Expanding the range of functional groups that are compatible with new amide activation methods. acs.org

Overcoming these challenges will not only advance fundamental organic chemistry but also accelerate the discovery of new medicines and materials based on the versatile benzamide scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.